molecular formula C12H13NO6 B554537 Z-D-Asp-OH CAS No. 78663-07-7

Z-D-Asp-OH

Cat. No. B554537
CAS RN: 78663-07-7
M. Wt: 267.23 g/mol
InChI Key: XYXYXSKSTZAEJW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Asp-OH is an aspartic acid derivative . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

The molecular formula of Z-D-Asp-OH is C12H13NO6 . Its molecular weight is 267.23 .


Physical And Chemical Properties Analysis

Z-D-Asp-OH is a white to off-white solid . It is stable under normal temperatures and pressures. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 472.8±45.0 °C at 760 mmHg, and a flash point of 239.7±28.7 °C .

Scientific Research Applications

  • Neuroscience and Endocrinology

    • D-Asp plays a significant role in the endocrine and nervous systems .
    • It is involved in the development of nervous tissue and neurotransmission .
    • Further research is needed to explore its therapeutic potential in psychiatric and neurologic disorders .
  • Animal Nutrition

    • D-Asp and L-Asp have been found to regulate growth performance, inflammation, and the intestinal microbial community in young pigs .
    • Dietary 1% D-Asp significantly inhibited average daily feed intake and average daily weight gain .
    • At the genus level, D-Asp enhanced Clostridium sensu stricto 1 and Intestinibacter abundance .
    • Dietary D-Asp and L-Asp affect the growth performance and inflammation in piglets, which might be associated with gut microbiota .
  • Health and Disease

    • D-Asp has a role in brain development and hypothalamus regulation .
    • Further research is needed to examine the targeting of L-Asp metabolism as a strategy to fight cancer, the use of L-Asp as a dietary supplement, and the risks of increased L-Asp consumption .
    • The role of D-Asp in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .
  • Biotechnological Applications

    • D-Aspartate oxidase (DDO) is found in multiple eukaryotic organisms and may play important roles in acidic D-amino acid utilization, elimination, and intracellular level regulation .
    • Owing to its perfect enantioselectivity and stereoselectivity, DDO may be a valuable tool in several biotechnological applications, including the identification and quantification of acidic D-amino acids .
  • Photocatalytic Technology

    • Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .
    • The biggest challenge in the industrialization of photocatalyst technology is the development of an ideal photocatalyst, which should possess a high photocatalytic efficiency, a large specific surface area, a full utilization of sunlight, and recyclability .

Safety And Hazards

Z-D-Asp-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it is advised to avoid letting the product enter drains .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYXSKSTZAEJW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Asp-OH

CAS RN

78663-07-7
Record name (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Hashimoto, M Yoshikawa - Current Nanoscience, 2011 - ingentaconnect.com
… (1,3-PDA) or 1,4-phenhylenediamine (1,4-PDA), and the D-isomer or L-isomer of N-α-protected aspartic acid, such as N-α-benzyloxycarbonyl-D-aspartic acid (ZD-Asp-OH) or N-α-…
Number of citations: 8 www.ingentaconnect.com
AA Qader - 2014 - eldorado.tu-dortmund.de
Affinity based diagnostics depend on biologically derived affinity reagents (eg antibodies or antibody fragments, receptors or aptamers) due to their ability to effectively recognize and …
Number of citations: 0 eldorado.tu-dortmund.de
A Abdel Qader - 2014 - 129.217.131.68
Affinity based diagnostics depend on biologically derived affinity reagents (eg antibodies or antibody fragments, receptors or aptamers) due to their ability to effectively recognize and …
Number of citations: 2 129.217.131.68

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